physical and chemical properties of 5-Chloro-2-Cyano-3-Nitropyridine
physical and chemical properties of 5-Chloro-2-Cyano-3-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-Cyano-3-Nitropyridine is a highly functionalized pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique arrangement of electron-withdrawing groups—chloro, cyano, and nitro—on the pyridine ring makes it a valuable building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, an analysis of its chemical reactivity, and a summary of its safety information, tailored for professionals in research and drug development.
Core Properties
The fundamental properties of 5-Chloro-2-Cyano-3-Nitropyridine are summarized in the tables below, providing a clear reference for laboratory use.
Table 1: General and Chemical Identifiers [1][2]
| Property | Value |
| IUPAC Name | 5-chloro-3-nitropyridine-2-carbonitrile |
| Synonyms | 5-Chloro-2-Cyano-3-Nitropyridine, 5-chloro-3-nitropicolinonitrile |
| CAS Number | 181123-11-5 |
| Molecular Formula | C₆H₂ClN₃O₂ |
| Molecular Weight | 183.55 g/mol |
| Appearance | Yellow solid |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 94-97 °C | [3] |
| Boiling Point | 329.5 ± 42.0 °C (Predicted) | [3] |
| Density | 1.57 g/cm³ (Predicted) | [3] |
Spectral Data
As of the latest review, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-Chloro-2-Cyano-3-Nitropyridine are not widely available in public databases. Researchers are advised to acquire this data upon synthesis or purchase. Commercial suppliers may provide spectral data upon request.[4][5] For reference, the nitrile (C≡N) functional group typically exhibits an intense and sharp stretching peak in the infrared (IR) spectrum around 2200-2250 cm⁻¹.[6]
Synthesis and Experimental Protocols
The preparation of 5-Chloro-2-Cyano-3-Nitropyridine can be achieved through a nucleophilic substitution reaction, specifically a cyanation of a halogenated precursor.
Experimental Protocol: Cyanation of 2-Bromo-5-chloro-3-nitropyridine[7]
This protocol details the synthesis of the target compound from 2-bromo-5-chloro-3-nitropyridine and copper(I) cyanide.
Materials and Reagents:
-
2-Bromo-5-chloro-3-nitropyridine (2.8 g, 11.79 mmol)
-
Copper(I) cyanide (1.40 g, 15.63 mmol)
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N,N-Dimethylformamide (DMF, 30 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
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Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM) / Petroleum ether (1:1)
Procedure:
-
A mixture of 2-bromo-5-chloro-3-nitropyridine (2.8 g) and copper(I) cyanide (1.40 g) in DMF (30 mL) is stirred at 110°C for 1.5 hours.
-
The reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The resulting residue is diluted with water (60 mL) and extracted three times with ethyl acetate (50 mL portions).
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel, eluting with a 1:1 mixture of dichloromethane and petroleum ether.
-
Fractions containing the desired product are collected and concentrated to yield 5-Chloro-2-Cyano-3-Nitropyridine as a yellow solid (1.10 g, 51% yield).[7]
Chemical Reactivity and Applications in Drug Development
The chemical behavior of 5-Chloro-2-Cyano-3-Nitropyridine is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the three strong electron-withdrawing substituents. This makes the molecule a prime candidate for a variety of chemical transformations relevant to the synthesis of pharmaceuticals and other bioactive molecules.[8]
Key Reactive Sites:
-
C2-Cyano Group: Can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.
-
C3-Nitro Group: Can be reduced to an amino group, which is a key transformation for introducing further diversity and building complex heterocyclic systems.
-
C5-Chloro Group: The chlorine atom is activated towards nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various nucleophiles (e.g., amines, alcohols, thiols).
The combination of these functional groups offers a powerful synthetic platform. For instance, the nitro group can be selectively reduced to an amine, which can then participate in cyclization reactions. The chloro group can be displaced by a nucleophile to link the pyridine core to other molecular fragments. This versatility makes it an attractive intermediate for creating libraries of compounds for drug discovery screening.
Safety and Handling
5-Chloro-2-Cyano-3-Nitropyridine is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Classification: [1][7]
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
-
Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye damage / Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.
References
- 1. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 181123-11-5, 5-Chloro-3-nitropyridine-2-carbonitrile, 5-Chloro-2-cyano-3-nitropyridine - chemBlink [ww.chemblink.com]
- 3. 5-Chloro-3-nitropyridine-2-carbonitrile | 181123-11-5 [amp.chemicalbook.com]
- 4. 181123-11-5 | 5-Chloro-2-cyano-3-nitropyridine - Capot Chemical [capotchem.com]
- 5. 181123-11-5|5-Chloro-2-cyano-3-nitropyridine|BLD Pharm [bldpharm.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
5-Chloro-2-cyano-3-nitropyridine
Meisenheimer Complex (Resonance Stabilized)
Substituted Product
